N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide

Catalog No.
S13852972
CAS No.
M.F
C9H7F3N2
M. Wt
200.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide

Product Name

N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide

IUPAC Name

methyl-[3-(trifluoromethyl)phenyl]cyanamide

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

InChI

InChI=1S/C9H7F3N2/c1-14(6-13)8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3

InChI Key

XQFRVNKUGYQLRI-UHFFFAOYSA-N

Canonical SMILES

CN(C#N)C1=CC=CC(=C1)C(F)(F)F

N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide is a cyanamide compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound features a cyanamide functional group, which consists of a carbon-nitrogen triple bond, and is known for its diverse chemical reactivity and potential biological activity. The trifluoromethyl group enhances the lipophilicity and electronic properties of the compound, making it of interest in medicinal chemistry and materials science.

Due to its functional groups:

  • Cycloaddition Reactions: Cyanamides can act as dipolarophiles in [3 + 2] cycloadditions with nitrile oxides and other dipoles, leading to the formation of five-membered heterocycles .
  • N-CN Bond Cleavage: The N-CN bond can be cleaved to yield amino groups or serve as a cyanating agent, allowing for the synthesis of more complex molecules .
  • Synthesis Pathways: The compound can be synthesized via different pathways, including one-step cyanation using cyanogen bromide or multi-step processes through thiourea intermediates .

Research indicates that cyanamides, including N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide, exhibit various biological activities. They have been studied for their potential as:

  • Pharmacological Agents: Cyanamides are explored for their roles in developing new pharmaceuticals due to their ability to interact with biological targets.
  • Ligands: The compound has been investigated as a ligand in receptor binding studies, showing significant affinity for certain sites .

N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds.
  • Material Science: The compound's unique electronic properties make it suitable for developing advanced materials, such as polymers and coatings.
  • Agricultural Chemistry: Cyanamides are also investigated for their potential use in agrochemicals.

Studies on the interactions of N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide with biological systems have demonstrated its potential as a ligand in receptor binding assays. For instance, research has shown that modifications to the trifluoromethyl group can significantly influence binding affinities at specific sites, highlighting the importance of structural variations in determining biological activity .

Several compounds share structural similarities with N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-Methyl-N-(4-trifluoromethyl)aniline cyanamideSimilar trifluoromethyl substitutionDifferent position of trifluoromethyl group
N,N-DimethylcyanamideLacks aromatic substitution; simpler structureMore basic and less sterically hindered
N-Methyl-N-(2-trifluoromethyl)aniline cyanamideTrifluoromethyl group at another positionPotentially different biological activity

These compounds illustrate variations in substituent positions and types, which can lead to different reactivities and biological activities.

Nucleophilic Cyanation Strategies for Aromatic Substrates

Nucleophilic cyanation of aromatic amines serves as a foundational step in synthesizing N-methyl-N-(3-(trifluoromethyl)phenyl)cyanamide. Two primary pathways dominate this process: single-step cyanation using cyanogen bromide and a three-step thiourea-intermediated route. The single-step method involves treating 3-(trifluoromethyl)aniline with cyanogen bromide under reflux conditions, yielding the cyanamide directly. However, this approach suffers from moderate yields (40–60%) and safety concerns due to cyanogen bromide’s toxicity.

The three-step thiourea pathway addresses these limitations. First, 3-(trifluoromethyl)aniline reacts with benzoyl isothiocyanate to form a thiourea intermediate. Alkaline hydrolysis of this intermediate generates the free cyanamide, which is subsequently methylated using methyl iodide in tetrahydrofuran. This method achieves yields exceeding 80% while avoiding hazardous reagents. Critical to this route is the stabilization of intermediates, which precipitate readily from solution, simplifying purification.

A comparative analysis of these methods (Table 1) highlights the thiourea pathway’s superiority in scalability and safety.

Table 1: Comparison of Cyanation Methods for 3-(Trifluoromethyl)aniline

MethodReagentsYield (%)Safety Considerations
Single-step cyanationCyanogen bromide, EtO40–60High toxicity
Thiourea pathwayBenzoyl isothiocyanate, NaOH80–85Low hazard, intermediate isolation

Transition Metal-Catalyzed Approaches for Cyanamide Functionalization

Transition metal catalysis enables precise functionalization of cyanamide precursors. Palladium-catalyzed arylation, for instance, facilitates the introduction of aryl groups to alkyl cyanamides under mild conditions. A study demonstrated that N-methylcyanamide reacts with aryl halides in the presence of a palladium catalyst (e.g., Pd(OAc)~2~) and a phosphine ligand (e.g., Xantphos) to form N-aryl-N-methylcyanamide derivatives in 60–90% yield. This method tolerates diverse coupling partners, including heteroaryl and vinyl halides, making it versatile for synthesizing structurally varied analogs.

Silver-mediated cycloaddition represents another metal-catalyzed strategy. For example, silver oxide promotes the [3+2] cycloaddition of 2,2,2-trifluorodiazoethane with 1,1-dicyanoalkenes, forming pyrazole intermediates that can be further functionalized. While less common than palladium-based methods, silver catalysis offers unique regioselectivity, particularly for introducing trifluoromethyl groups adjacent to cyano functionalities.

Solvent Effects and Reaction Optimization in Cyanamide Synthesis

Solvent choice profoundly impacts reaction efficiency and selectivity in cyanamide synthesis. Polar aprotic solvents like dimethylformamide enhance the nucleophilicity of cyanamide intermediates, accelerating N-methylation. For instance, alkylation of N-(3-(trifluoromethyl)phenyl)cyanamide with methyl iodide in dimethylformamide at 60°C achieves complete conversion within 2 hours. In contrast, nonpolar solvents like toluene favor thermal stability during high-temperature coupling reactions.

A solvent screening study (Table 2) revealed that tetrahydrofuran optimally balances reaction rate and product stability during cyanamide methylation, yielding N-methyl-N-(3-(trifluoromethyl)phenyl)cyanamide in 68% isolated yield.

Table 2: Solvent Effects on N-Methylation Efficiency

SolventTemperature (°C)Reaction Time (h)Yield (%)
Tetrahydrofuran651668
Dimethylformamide60272
Toluene1302435

Elevated temperatures (130°C) in toluene promote side reactions, such as demethylation or cyanamide decomposition, underscoring the need for solvent-reactivity alignment.

One-Pot Multistep Synthesis Involving N-Methylation and Trifluoromethylation

One-pot methodologies streamline the synthesis of N-methyl-N-(3-(trifluoromethyl)phenyl)cyanamide by integrating methylation and trifluoromethylation. A notable approach involves sequential N-methylation and cyanamide coupling. For example, 3-(trifluoromethyl)aniline undergoes N-methylation via a trimethylorthoformate-sulfuric acid system, generating N-methyl-3-(trifluoromethyl)aniline hydrochloride in situ. This intermediate reacts directly with N-arylcyanamide in toluene at 130°C, yielding the target compound in 35% yield.

A modified one-pot protocol using microwave irradiation reduces reaction times from 24 hours to 2 hours while maintaining comparable yields (30–34%). This method eliminates intermediate isolation, enhancing operational efficiency.

Table 3: One-Pot Synthesis Optimization

ConditionsReaction Time (h)Yield (%)
Conventional heating2435
Microwave irradiation234

EPAC Protein Modulation Mechanisms via Cyanamide-Based Antagonists

EPAC1 and EPAC2 are guanine-nucleotide-exchange factors that translate cellular cAMP surges into activation of Rap1/2 GTPases, affecting proliferation, barrier integrity, secretion and fibrosis pathway genes [1]. Although early EPAC inhibitors such as ESI-09 contained a hydrazonoyl cyanide motif, subsequent medicinal chemistry introduced “naked” cyanamide or cyanamide-hybrid systems to improve potency and avoid sulfur-containing linkers [2] [3].

Allosteric engagement of the CNB hinge

Crystallographic and hydrogen–deuterium exchange studies show that cyanamide-bearing antagonists bind at the allosteric interface between the high-affinity CNB-B and the low-affinity CNB-A domain of EPAC2, locking the hinge helix in its closed conformation and preventing the outward rotation needed to expose the catalytic CDC25 domain [3] [1]. The nitrile nitrogen acts as a hydrogen-bond acceptor for Lys42 or Arg448, while the cyanamide N-H donates toward the carbonyl of His335, thereby anchoring the ligand within a narrow polar cleft [3].

Representative EPAC‐active cyanamide chemotypes

Core scaffoldKey aryl substituent(s)EPAC2 8‐NBD‐cAMP IC₅₀EPAC1 GEF IC₅₀Selectivity (2/1)Mechanistic note
2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide (ESI-09) [4]3-Cl4.4 µM [4]10.8 µM [4]2.5-foldCompetitive vs cAMP
Analog 15 (4-Cl-3-CF₃) diphenylamine [5]3-CF₃ + 4-Cl0.4 µM [5]>100 µM [5]>250-foldAllosteric non-competitive
Analog 27 (3,5-bis-CF₃) diphenylamine [5]3,5-CF₃0.6 µM [5]>100 µM [5]>160-foldAllosteric non-competitive
Analog 31 (2,4,6-Me) diphenylamine [5]None (control)0.4 µM [5]>100 µM [5]>250-foldReference hydrophobic anchor

The table illustrates two key SAR lessons:

  • Inserting a single meta-CF₃ group next to a chlorine (compound 15) increases EPAC2 affinity nine-fold versus the parent dichloro series [5].
  • Dual CF₃ substitution (3,5-positions) retains sub-micromolar potency despite the steric bulk and high lipophilicity, confirming that EPAC accommodates sizeable electron-withdrawing groups if positioned meta [5].

Substituent Electronic Effects on Receptor Binding Affinity

Electron-withdrawing groups on the phenyl ring adjacent to a cyanamide generally enhance target binding by deepening hydrogen-bond networks and increasing van der Waals surface area. This trend is evident not only for EPAC but also for the NMDA open-channel ligands where cyanamide or guanidine analogs were screened [6].

Electronic parameters vs Ki or IC₅₀

Substituent (X)σₘ HammettRepresentative ligandTargetKi / IC₅₀Relative affinity vs H
CF₃ (meta)+0.43N′-(3-CF₃)-phenyl-N-methylguanidine [6]NMDA PCP site18.3 nM [6]1.7× better
Cl (meta)+0.37Dichloro diphenylamine analog 12 [5]EPAC20.5 µM [5]6× better
OMe (meta)–0.12Diphenylamine analog 32 [5]EPAC210.7 µM [5]21× worse
NH₂ (meta)–0.16Diphenylamine analog 34 [5]EPAC234 µM [5]68× worse

A direct positive correlation emerges between electron-withdrawing strength (σₘ) and potency, consistent with the cyanamide nitrogen acquiring greater partial negative charge and acting as a superior hydrogen-bond acceptor [5] [6].

Computational electrostatic surface mapping

Density-functional calculations (B3LYP/6-31+G**) show that adding meta-CF₃ to the phenyl ring lowers the LUMO by 0.18 eV compared with hydrogen and increases the Mulliken charge on the nitrile carbon by 0.05 e, favoring nucleophilic attack on the CNB-B hinge residues during binding [3].

Comparative Bioactivity of Ortho-, Meta-, and Para-Trifluoromethyl Isomers

Few studies report the full positional triad, yet the available datasets converge on a clear meta > para > ortho potency order across diverse cyanamide-rich platforms.

EPAC context

Attempts to relocate the CF₃ group from meta to ortho or para positions in the diphenylamine series produced either insoluble materials or compounds with >15 µM IC₅₀ values (para derivative 29 IC₅₀ 2.0 µM; ortho series inactive) [5]. Docking suggests that steric clash between an ortho-CF₃ and Lys42 prevents hinge binding, while a para-CF₃ is solvent-exposed and contributes limited enthalpic gain [3].

NMDA PCP site context

IsomerLigand codePCP inhibition at 1 µMKi
meta-CF₃20107% [6]18.3 nM [6]
para-CF₃5946.2% inhibition [6]not determined
ortho-CF₃<10% inhibition [6]inactive

The 5-CF₃ (para relative to NH) derivative loses ≈60% of binding efficiency, while an ortho-CF₃ abolishes activity—mirroring the EPAC pattern and underscoring a general steric/electrostatic optimum at the meta site.

Interpretive SAR model

  • Meta orientation aligns the CF₃ dipole toward polar residues without incurring torsional strain, maximizing halogen/fluorine contacts (C-F···H-N) within narrow hydrophobic pockets [3] [5].
  • Para orientation projects the CF₃ into bulk solvent, contributing primarily to lipophilicity and entropic cost.
  • Ortho orientation forces the CF₃ into collision with backbone carbonyls or restricts planarity, raising the desolvation penalty beyond the hydrogen-bond benefits.

Implications for Designing Next-Generation 3-CF₃-NMC Analogs

Given the mechanistic insights above, 3-CF₃-NMC itself occupies a favorable electronic window but lacks the auxiliary aromatic surface area found in larger EPAC antagonists. Two rational design routes arise:

  • Ring-fused expansion: Incorporate an isoxazole or benzo-isoxazole fused to the phenyl ring, retaining the meta-CF₃ while providing an additional hydrogen-bond donor to engage the CNB-B β1 sheet (analogous to scaffold 26 IC₅₀ 2.2 µM) [2].
  • Diphenyl extension via Buchwald coupling: Alkylate the cyanamide nitrogen with a mesityl group to reproduce the privileged 2,4,6-trimethyl phenyl anchor required for high EPAC2 selectivity (compound 15 IC₅₀ 0.4 µM) [5].

Pre-calculated clogP values (ACDLabs) suggest that either modification would keep logD < 3.5—compatible with oral bioavailability and CNS penetrance [5].

Data-Driven Takeaway: The meta-CF₃ pattern systematically delivers the highest affinity across cyanamide-containing modulators of EPAC and NMDA channels, validating 3-CF₃-NMC as the topological prototype for further optimization toward isoform-selective antagonists.

XLogP3

3

Hydrogen Bond Acceptor Count

5

Exact Mass

200.05613272 g/mol

Monoisotopic Mass

200.05613272 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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